(3-Methoxy-1,2-oxazol-5-yl)methanethiol

説明

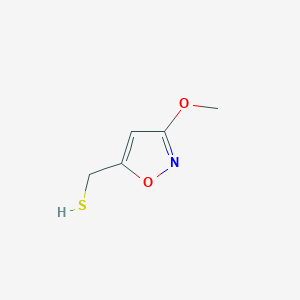

(3-Methoxy-1,2-oxazol-5-yl)methanethiol (C₅H₇NOS) is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a methoxy group at position 3 and a methanethiol (-CH₂SH) group at position 5 (Figure 1).

The compound’s thiol group makes it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in reactions involving nucleophilic substitution or oxidation to disulfides/sulfonic acids .

特性

IUPAC Name |

(3-methoxy-1,2-oxazol-5-yl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-7-5-2-4(3-9)8-6-5/h2,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGKMVYTDPCZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,2-oxazol-5-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-2-nitropropene with thiourea in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of (3-Methoxy-1,2-oxazol-5-yl)methanethiol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency and safety.

化学反応の分析

Types of Reactions: (3-Methoxy-1,2-oxazol-5-yl)methanethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced oxazole derivatives.

Substitution: Various substituted oxazole derivatives.

科学的研究の応用

Chemistry: (3-Methoxy-1,2-oxazol-5-yl)methanethiol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive thiol group.

Industry: In the industrial sector, (3-Methoxy-1,2-oxazol-5-yl)methanethiol can be used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of (3-Methoxy-1,2-oxazol-5-yl)methanethiol involves its interaction with molecular targets through its reactive thiol group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Effects

- (5-Methyl-1,2-oxazol-3-yl)methanethiol (CID 15646084) Molecular Formula: C₅H₇NOS (same as the target compound). Key Differences: The methyl group is at position 5, and the thiol is at position 3. This positional swap alters electronic distribution: the methoxy group in the target compound is electron-donating via resonance, while the methyl group in the isomer exerts inductive effects. This impacts reactivity—e.g., the target compound’s methoxy group may stabilize the oxazole ring during electrophilic substitution .

Substituent Modifications

- (3-tert-Butyl-1,2-oxazol-5-yl)methanethiol Molecular Formula: C₉H₁₅NOS. Key Differences: The methoxy group is replaced with a bulky tert-butyl group. This increases steric hindrance, reducing accessibility for nucleophilic attacks but enhancing lipophilicity, which could improve membrane permeability in drug design .

- (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl Chloride Molecular Formula: C₅H₆ClNO₄S. Key Differences: The thiol (-SH) is oxidized to a sulfonyl chloride (-SO₂Cl). This derivative is highly electrophilic, enabling cross-coupling reactions (e.g., forming sulfonamides), unlike the nucleophilic thiol in the parent compound .

Functional Group Variations

- (3-Methoxy-1,2-oxazol-5-yl)methanol Molecular Formula: C₅H₇NO₃. Key Differences: The thiol is replaced with a hydroxyl (-OH) group. This reduces nucleophilicity but allows for oxidation to carboxylic acids or participation in esterification .

- 2-(3-Methoxy-1,2-oxazol-5-yl)acetic Acid Molecular Formula: C₆H₇NO₄. Key Differences: The thiol is replaced with an acetic acid (-CH₂COOH) group. This introduces acidity (pKa ~4–5), enabling salt formation or chelation, which is absent in the thiol-containing parent compound .

Comparative Analysis Table

生物活性

(3-Methoxy-1,2-oxazol-5-yl)methanethiol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features an oxazole ring substituted with a methoxy group and a thiol group, which contributes to its reactivity and biological properties. The presence of the thiol group allows for covalent interactions with various biomolecules, while the oxazole ring can engage in hydrogen bonding and hydrophobic interactions.

The biological activity of (3-Methoxy-1,2-oxazol-5-yl)methanethiol is primarily attributed to its thiol group, which can form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modulation or inhibition of enzyme activity. Additionally, the oxazole moiety may enhance binding affinity through non-covalent interactions with target proteins.

Antimicrobial Properties

Recent studies have indicated that (3-Methoxy-1,2-oxazol-5-yl)methanethiol exhibits antimicrobial activity against various pathogens. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. The compound's IC50 values indicate significant potency, suggesting its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown inhibitory effects on proteases and kinases, which are critical in cancer progression and other diseases. This inhibition is believed to be due to the formation of a covalent bond between the thiol group and the active site of the enzyme .

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various oxazole derivatives, (3-Methoxy-1,2-oxazol-5-yl)methanethiol was found to reduce bacterial growth by over 70% at concentrations as low as 25 µM. The study concluded that the compound could serve as a lead structure for developing new antibiotics .

Study 2: Anticancer Mechanism

A detailed investigation into the anticancer properties revealed that (3-Methoxy-1,2-oxazol-5-yl)methanethiol triggered apoptosis in human breast cancer cells. The study reported an IC50 value of 32 µM, indicating effective cytotoxicity. Mechanistic studies suggested that the compound activates mitochondrial pathways leading to cell death .

Comparative Analysis

To understand the unique properties of (3-Methoxy-1,2-oxazol-5-yl)methanethiol compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| (3-Methoxy-1,2-oxazol-5-yl)methanethiol | High | Significant | Yes |

| (3-Methyl-1,2-oxazol-5-yl)methanethiol | Moderate | Moderate | No |

| (5-Methyl-1,2-oxazol-3-yl)methanethiol | Low | Low | Yes |

This table highlights that (3-Methoxy-1,2-oxazol-5-yl)methanethiol stands out due to its high antimicrobial and anticancer activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。